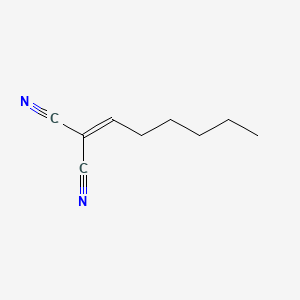

Propanedinitrile, hexylidene-

Description

Contextualization within the Alkylidenemalononitrile Compound Class

Alkylidenemalononitriles are a class of organic compounds that share the common structural feature of an alkylidene group double-bonded to the central carbon of a malononitrile (B47326) moiety. These compounds are systematically named as derivatives of propanedinitrile. The alkylidene group can vary in its carbon chain length and branching, giving rise to a wide array of derivatives with diverse properties.

The synthesis of these compounds is most commonly achieved through the Knoevenagel condensation reaction. researchgate.netacgpubs.org This reaction involves the base-catalyzed condensation of an aldehyde or a ketone with an active methylene (B1212753) compound, in this case, malononitrile. researchgate.netacgpubs.org For the synthesis of Propanedinitrile, hexylidene-, the reaction would involve hexanal (B45976) and malononitrile. Various catalysts and reaction conditions, including environmentally friendly methods using water as a solvent or solvent-free approaches, have been developed to improve the efficiency and sustainability of this transformation. ijcps.orgresearchgate.netnih.govasianpubs.org

The presence of the electron-withdrawing cyano groups makes the double bond in alkylidenemalononitriles electron-deficient, rendering them susceptible to nucleophilic attack. This reactivity is a cornerstone of their utility in organic synthesis.

Academic Significance of Propanedinitrile Derivatives in Organic Synthesis and Materials Science

The academic significance of propanedinitrile derivatives, including Propanedinitrile, hexylidene-, is multifaceted. In organic synthesis, they serve as versatile building blocks for the construction of more complex molecules. Their reactive nature allows them to participate in a variety of chemical transformations, leading to the formation of diverse heterocyclic and carbocyclic systems.

In the field of materials science, the unique electronic properties of propanedinitrile derivatives make them attractive candidates for the development of advanced materials. The presence of the conjugated π-system, arising from the double bond and the cyano groups, can impart interesting optical and electronic characteristics to molecules incorporating this scaffold. Research in this area explores their potential use in the creation of dyes, nonlinear optical materials, and organic semiconductors. The specific properties can be tuned by modifying the structure of the alkylidene substituent.

Structure

3D Structure

Properties

CAS No. |

164410-70-2 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-hexylidenepropanedinitrile |

InChI |

InChI=1S/C9H12N2/c1-2-3-4-5-6-9(7-10)8-11/h6H,2-5H2,1H3 |

InChI Key |

GCBPGFSHSNTUMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Propanedinitrile, Hexylidene

Foundational Synthetic Routes for Alkylidenemalononitriles

The preparation of alkylidenemalononitriles, including the hexylidene derivative, relies on several key synthetic strategies. These routes offer different advantages in terms of efficiency, substrate scope, and environmental impact.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of Propanedinitrile, hexylidene-. nih.gov This reaction involves the nucleophilic addition of an active hydrogen compound, such as malononitrile (B47326), to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. uni-regensburg.de In the specific synthesis of Propanedinitrile, hexylidene-, the reactants are hexanal (B45976) and malononitrile.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or other amines, which facilitates the deprotonation of the highly acidic methylene (B1212753) group of malononitrile. nih.gov The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of hexanal. Subsequent elimination of a water molecule yields the α,β-unsaturated product, hexylidenemalononitrile. nih.govuni-regensburg.de This method is a modification of the aldol (B89426) condensation and is widely utilized for forming C=C bonds. uni-regensburg.denii.ac.jp The use of a weak base is crucial to prevent the self-condensation of the aldehyde reactant.

Different reaction conditions have been explored to optimize the Knoevenagel condensation. These include solvent-free methods using microwave irradiation or sonication, which are considered environmentally friendly "green" chemistry approaches that can lead to excellent yields in a short time. nii.ac.jp Another approach involves performing the reaction by grinding the reactants together at room temperature, completely avoiding the use of solvents and catalysts. researchgate.net

A novel and environmentally benign method for the direct monoalkylation of propanedinitrile involves photochemical polar addition with electron-rich alkenes. acs.org This strategy represents a significant advancement as it avoids the common issue of overalkylation often seen in traditional nucleophilic substitution reactions with malononitrile's anion. acs.org

This process is achieved by photoirradiation of a solution containing propanedinitrile (malononitrile) and an electron-rich alkene in the presence of a base like lithium carbonate and a catalytic amount of a photosensitizer, such as 9-cyanophenanthrene. nih.govacs.org The reaction proceeds through a regioselective anti-Markovnikov photochemical polar addition. acs.org While this specific method has been demonstrated for the synthesis of various monoalkylated propanedinitriles, it provides a foundational strategy that could be applied to the synthesis of Propanedinitrile, hexylidene- using 1-hexene (B165129) as the electron-rich alkene. This photochemical approach is notable for proceeding under mild conditions and represents a safe synthetic method.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient pathway to complex molecules. researchgate.netnih.gov Malononitrile is a versatile reagent in MCRs for producing a diverse range of heterocyclic compounds. chemrxiv.org

While Propanedinitrile, hexylidene- itself is the product of a two-component reaction (hexanal and malononitrile), it can serve as a key intermediate in subsequent multicomponent reactions. For instance, hexylidenemalononitrile has been used in tandem Michael addition and Thorpe-Ziegler type reactions with 2-pyrazolin-5-ones to synthesize biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. acs.org The initial Knoevenagel condensation to form the alkylidenemalononitrile can be performed in situ, leading to a three-component reaction of an aldehyde, malononitrile, and another nucleophile, or even a four-component reaction. acs.org This highlights the utility of the Knoevenagel condensation as a gateway to more complex molecular architectures through MCRs. acs.orgnih.gov

Mechanistic Investigations of Propanedinitrile, Hexylidene- Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of Propanedinitrile, hexylidene-. Research has focused on elucidating the pathways of condensation reactions and the role of various catalysts.

The mechanism of the Knoevenagel condensation for the formation of Propanedinitrile, hexylidene- involves a sequence of steps. nih.govuni-regensburg.de It is generally accepted to proceed as follows:

Deprotonation : A base catalyst, typically a weak amine like piperidine, removes a proton from the active methylene group of malononitrile (CH₂(CN)₂). nih.govuni-regensburg.de This forms a resonance-stabilized carbanion (enolate). uni-regensburg.de

Nucleophilic Attack : The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of hexanal. nih.gov This step forms an aldol-type addition intermediate. nih.govuni-regensburg.de

Dehydration : The intermediate alcohol is then protonated by the conjugate acid of the catalyst. This is followed by the elimination of a water molecule to form the final α,β-unsaturated product, Propanedinitrile, hexylidene-. nih.gov

An alternative mechanism, particularly when amine catalysts are used, involves the formation of an intermediate iminium species from the reaction of the aldehyde with the amine catalyst. nih.govrsc.org This iminium ion is more electrophilic than the original aldehyde, which enhances its reactivity towards the malononitrile anion.

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Base-catalyzed deprotonation of malononitrile. | Malononitrile carbanion (enolate) |

| 2 | Nucleophilic attack of the carbanion on the hexanal carbonyl carbon. | Aldol-type addition product |

| 3 | Elimination of a water molecule (dehydration). | Propanedinitrile, hexylidene- |

A variety of catalytic systems have been developed to improve the efficiency and selectivity of the synthesis of alkylidenemalononitriles, which are applicable to Propanedinitrile, hexylidene-.

The choice of catalyst can significantly influence reaction rates and yields. While weak organic bases like primary, secondary, and tertiary amines are common, other catalysts have been successfully employed. nii.ac.jp These include:

Quaternary Ammonium (B1175870) Salts : Cetyltrimethyl ammonium bromide (CTMAB) has been shown to be an effective catalyst for the Knoevenagel condensation in water, providing high yields at room temperature. sysu.edu.cn

Lewis Acids : Lewis acids such as ZnCl₂, BiCl₃, and TiCl₄ (in the presence of a base) can also catalyze the reaction. researchgate.net

Heterogeneous Catalysts : To simplify catalyst recovery and recycling, solid catalysts have been developed. Reconstructed hydrotalcite has been demonstrated as a highly active heterogeneous base catalyst that works even in the presence of water. rsc.org More recently, a gadolinium-nickel heterometallic cluster (Gd₁₃₂Ni₇₈) has been reported to be a highly efficient catalyst for the Knoevenagel condensation of aldehydes and malononitrile, with the catalyst being recoverable and reusable multiple times without significant loss of activity.

Solvent- and Catalyst-Free Conditions : As a green chemistry alternative, the reaction can be promoted by simple grinding of the solid reactants, which provides the energy for the condensation and dehydration to occur without any added catalyst or solvent. researchgate.net

| Catalyst Type | Examples | Reaction Conditions | Reference |

|---|---|---|---|

| Weak Organic Base | Piperidine, Diethylamine, Pyridine | Organic Solvent | nih.gov |

| Quaternary Ammonium Salt | CTMAB | Water, Room Temperature | sysu.edu.cn |

| Lewis Acid | ZnCl₂, BiCl₃, TiCl₄/base | Varies | researchgate.net |

| Heterogeneous Base | Reconstructed Hydrotalcite | With Water | rsc.org |

| Heterometallic Cluster | Gd₁₃₂Ni₇₈ | EtOH/PhMe, 60 °C | |

| None (Mechanical) | Grinding | Solvent-free, Room Temperature | researchgate.net |

Regioselective Anti-Markovnikov Photochemical Polar Additions

A notable method for the synthesis of monoalkylated propanedinitriles involves the regioselective anti-Markovnikov photochemical polar addition of propanedinitrile (malononitrile) to electron-rich alkenes. numberanalytics.comnih.gov This reaction is typically carried out by photoirradiation of a solution containing propanedinitrile and an alkene in the presence of a photosensitizer and a mild base. numberanalytics.com

The anti-Markovnikov regioselectivity is a key feature of this method, meaning the propanedinitrile nucleophile adds to the less substituted carbon of the alkene double bond. nih.govacgpubs.org This outcome is contrary to the more common Markovnikov addition and is achieved through a radical or radical-ion intermediate mechanism initiated by the photosensitizer. acgpubs.orgacs.org

Research has demonstrated that using redox-type photosensitizers, such as 9-cyanophenanthrene, in a solvent system like acetonitrile (B52724)/water with lithium carbonate as the base, can effectively facilitate this transformation. numberanalytics.com While the specific application to produce hexylidene-propanedinitrile from hex-1-ene is not explicitly detailed in the available literature, the general mechanism supports the feasibility of such a reaction. The process is initiated by the photoexcitation of the sensitizer, which then engages in an electron transfer with the alkene, leading to the formation of a radical cation. acs.orgresearchgate.net The propanedinitrile anion then attacks this radical cation, ultimately leading to the anti-Markovnikov product after a hydrogen atom transfer. numberanalytics.com

Table 1: Key Features of Regioselective Anti-Markovnikov Photochemical Polar Additions

| Feature | Description | Source |

| Reaction Type | Photochemical Polar Addition | numberanalytics.com |

| Regioselectivity | Anti-Markovnikov | numberanalytics.comnih.govacgpubs.org |

| Reactants | Propanedinitrile (Malononitrile), Alkene | numberanalytics.com |

| Key Reagents | Photosensitizer (e.g., 9-cyanophenanthrene), Mild Base (e.g., Li₂CO₃) | numberanalytics.com |

| Mechanism | Involves radical or radical-ion intermediates | acgpubs.orgacs.org |

Advanced Synthetic Methodologies and Process Optimization

The classical Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound, remains a fundamental route for the synthesis of alkylidenemalononitriles, including Propanedinitrile, hexylidene-. d-nb.infosci-hub.sewikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org Modern advancements have focused on improving the efficiency, selectivity, and environmental footprint of this important transformation.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in Knoevenagel condensations. researchgate.netmdpi.combanglajol.infooatext.combhu.ac.in The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.netoatext.com

Several studies have reported the successful microwave-assisted synthesis of various arylidene malononitriles, which are structurally analogous to hexylidene-propanedinitrile. oatext.combhu.ac.in These protocols often employ solvent-free conditions or environmentally benign solvents, aligning with the principles of green chemistry. mdpi.combhu.ac.in Catalysts such as urea, banglajol.info porous calcium hydroxyapatite, mdpi.com and even agro-waste extracts acgpubs.org have been effectively used in these reactions. For instance, the condensation of various aldehydes with malononitrile under microwave irradiation in the presence of a catalyst has been shown to produce the corresponding α,β-unsaturated compounds in excellent yields (81-99%). oatext.com

Table 2: Comparison of Conventional and Microwave-Assisted Knoevenagel Condensation

| Parameter | Conventional Heating | Microwave Irradiation | Source |

| Reaction Time | Hours to Days | Minutes | researchgate.netoatext.com |

| Energy Consumption | Higher | Lower | frontiersin.org |

| Yields | Often lower | Generally higher | mdpi.comoatext.com |

| Conditions | Often requires organic solvents | Can be performed solvent-free | mdpi.combhu.ac.in |

Enantioselective Synthesis and Stereocontrol in Alkylidenemalononitrile Chemistry

The development of enantioselective methods for the synthesis of chiral molecules is a significant area of modern organic chemistry. libretexts.org In the context of alkylidenemalononitriles, while Propanedinitrile, hexylidene- itself is not chiral, related structures can be, and the principles of stereocontrol are crucial for the synthesis of more complex, biologically active molecules. sci-hub.se

Asymmetric epoxidation of alkylidenemalononitriles is one strategy to introduce chirality. acs.orgacs.orgresearchgate.net This can be achieved using multifunctional organocatalysts, such as those derived from cinchona alkaloids, in the presence of an oxidant. acs.orgacs.orgresearchgate.net These reactions can produce chiral epoxides with good to high enantiomeric excess. acs.orgsci-hub.se

Stereocontrol in the Knoevenagel condensation itself can be challenging as the reaction is often reversible, leading to the thermodynamically more stable (E)-isomer. wikipedia.orgrsc.org However, the use of chiral catalysts can influence the stereochemical outcome. libretexts.org For instance, chiral organocatalysts have been employed in reactions of hydrazones with alkylidenemalononitriles to achieve moderate enantioselectivity. researchgate.net The choice of catalyst and reaction conditions plays a critical role in determining the stereochemistry of the final product. rsc.org

Scalable Synthesis Protocols for Research Applications

The transition of a synthetic procedure from a laboratory scale to a larger, more practical scale presents several challenges, including heat management, catalyst recovery, and maintaining reaction efficiency. numberanalytics.com The Knoevenagel condensation is considered a reliable and scalable method for carbon-carbon bond formation and is widely used in both academic and industrial settings. d-nb.infosci-hub.se

To address the challenges of scalability, various strategies have been explored. Flow chemistry, where reactants are continuously passed through a reactor, offers improved heat and mass transfer, leading to more consistent and scalable reactions. numberanalytics.com The use of heterogeneous catalysts that can be easily recovered and reused is another critical aspect of developing scalable protocols. numberanalytics.com

While specific scalable protocols for Propanedinitrile, hexylidene- are not extensively documented, the principles derived from the large-scale synthesis of related compounds are applicable. For example, a gram-scale synthesis of an alkylidenemalononitrile derivative was achieved using a chiral organocatalyst, demonstrating the potential for producing significant quantities of these compounds. sci-hub.se The optimization of reaction parameters such as catalyst loading, temperature, and solvent is crucial for developing a robust and scalable process. nih.govresearchgate.net

Molecular Derivatization and Structural Modification Studies

Chemical Transformations of the Hexylidene Side Chain

The hexylidene side chain of 2-hexylidenepropanedinitrile, while generally stable, possesses a carbon-carbon double bond that can participate in specific chemical transformations. The reactivity of this double bond is influenced by the strongly electron-withdrawing nitrile groups, which polarize the molecule and make the β-carbon susceptible to nucleophilic attack. However, direct electrophilic addition to the double bond is less common due to this electron deficiency.

Research into the broader class of alkylidene malononitriles has shown that the double bond can undergo reactions such as certain types of cycloadditions and radical additions. For instance, in reactions mediated by specific catalysts, the double bond can be targeted for functionalization. While extensive studies focusing solely on the hexylidene side chain are not widely documented, its reactivity can be inferred from the general behavior of analogous alkylidene malononitriles in various reaction conditions.

Functionalization Strategies at the Propanedinitrile Core

The propanedinitrile core of 2-hexylidenepropanedinitrile is the primary site for a variety of functionalization strategies, largely dictated by the electron-withdrawing nature of the two nitrile groups. These groups activate the α,β-unsaturated system, making it an excellent Michael acceptor.

Michael Addition: The conjugate addition of nucleophiles to the β-carbon of the hexylidene group is a common and efficient method for functionalization. mdpi.comillinois.edu A wide array of nucleophiles, including carbanions, amines, thiols, and alkoxides, can be employed. The reaction is typically catalyzed by a base, which can range from weak amines to stronger alkoxides, depending on the acidity of the nucleophile. wikipedia.org The resulting product is a substituted heptanenitrile (B1581596) derivative with a newly formed carbon-nucleophile bond.

For instance, the reaction of an enolate, a classic Michael donor, with 2-hexylidenepropanedinitrile would proceed via a 1,4-conjugate addition to yield a 1,5-dicarbonyl compound after hydrolysis. mdpi.comwikipedia.org This strategy is fundamental in carbon-carbon bond formation and the synthesis of complex acyclic structures.

Cycloaddition Reactions: The polarized double bond of 2-hexylidenepropanedinitrile makes it a suitable component in various cycloaddition reactions. clockss.orgnih.gov These reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. Depending on the reacting partner, [2+1], [2+2], [3+2], and [4+2] cycloadditions are possible. For example, the reaction with diazo compounds can lead to the formation of cyclopropane (B1198618) derivatives. rsc.org

The following table summarizes some of the key functionalization reactions at the propanedinitrile core:

Interactive Data Table: Functionalization Reactions of Propanedinitrile, hexylidene-

| Reaction Type | Reactant/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Michael Addition | Enolates, Amines, Thiols / Base | Substituted Heptanenitriles | Forms a new C-Nu bond at the β-position. mdpi.comwikipedia.org |

| [2+1] Cycloaddition | Diazoalkanes | Cyclopropane-1,1-dicarbonitriles | Stereospecific formation of a three-membered ring. rsc.org |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Cyclohexene derivatives | Acts as a dienophile to form six-membered rings. clockss.org |

Synthesis of Heterocyclic Compounds Incorporating Propanedinitrile, Hexylidene- Moieties

2-Hexylidenepropanedinitrile is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. mdpi.com Its ability to participate in multi-component reactions (MCRs) and tandem or cascade reactions makes it particularly useful for the efficient construction of complex heterocyclic scaffolds such as pyrans and pyridines. wikipedia.orgrsc.org

Synthesis of Pyran Derivatives: One of the most common applications of 2-hexylidenepropanedinitrile in heterocycle synthesis is in the formation of 4H-pyran rings. mdpi.com In a typical three-component reaction, 2-hexylidenepropanedinitrile (which can be formed in situ from hexanal (B45976) and malononitrile) reacts with a 1,3-dicarbonyl compound, such as dimedone or ethyl acetoacetate, in the presence of a catalyst. encyclopedia.pubnih.govsamipubco.com The reaction proceeds through an initial Michael addition of the enolized dicarbonyl compound to the 2-hexylidenepropanedinitrile, followed by intramolecular cyclization and dehydration to afford the highly functionalized pyran derivative. nih.gov

Synthesis of Pyridine Derivatives: Similarly, 2-hexylidenepropanedinitrile can be utilized in the synthesis of polysubstituted pyridines. ias.ac.inresearchgate.net In a multi-component approach, it can react with another equivalent of malononitrile (B47326) and a thiol in the presence of a base. ias.ac.in This reaction leads to the formation of 2-amino-3,5-dicyano-6-sulfanylpyridine derivatives. The mechanism often involves a series of Michael additions, cyclizations, and subsequent aromatization.

The table below provides an overview of heterocyclic syntheses involving 2-hexylidenepropanedinitrile.

Interactive Data Table: Heterocyclic Synthesis from Propanedinitrile, hexylidene-

| Heterocycle | Reaction Type | Co-reactants | General Product Structure |

|---|---|---|---|

| 4H-Pyran | Three-component reaction | 1,3-Dicarbonyl compound (e.g., dimedone) | 2-Amino-4-hexyl-3-cyano-4H-pyran derivatives. encyclopedia.pubnih.govsamipubco.com |

| Pyridine | Multi-component reaction | Malononitrile, Thiol | 2-Amino-4-hexyl-3,5-dicyano-6-sulfanylpyridine derivatives. ias.ac.in |

Utilization as Intermediates in Complex Organic Syntheses

The reactivity of 2-hexylidenepropanedinitrile makes it a valuable reactive intermediate in complex organic syntheses. trine.edu It can be generated in situ and consumed in a subsequent step in a tandem or cascade reaction sequence, which allows for the rapid construction of molecular complexity from simple starting materials. wikipedia.orgrsc.org This approach is highly efficient as it avoids the need for isolation and purification of the intermediate, saving time and resources. libretexts.org

For example, in the synthesis of certain polycyclic systems, the initial Knoevenagel condensation of hexanal with malononitrile yields 2-hexylidenepropanedinitrile. This intermediate is not isolated but is immediately subjected to a Michael addition or a cycloaddition reaction within the same pot to construct the target scaffold. wikipedia.orgnih.gov The malononitrile group in these reactions acts as a powerful activating group that facilitates the initial condensation and the subsequent transformations. thieme-connect.com

The role of 2-hexylidenepropanedinitrile as a transient species is crucial in many one-pot syntheses of heterocyclic libraries, which are important in medicinal chemistry and materials science for the discovery of new bioactive compounds and functional materials. nih.gov

Spectroscopic and Analytical Data for Propanedinitrile, hexylidene- Not Available in Publicly Accessible Research

A comprehensive search of scholarly articles and scientific databases did not yield specific spectroscopic and analytical data for the chemical compound "Propanedinitrile, hexylidene-," also known as hexylidenemalononitrile. Consequently, the generation of a detailed article focusing solely on its spectroscopic characterization as per the requested outline is not possible at this time.

The synthesis of compounds similar to Propanedinitrile, hexylidene- typically involves a Knoevenagel condensation reaction between an aldehyde (in this case, hexanal) and an active methylene (B1212753) compound like malononitrile. While the general methodology for this type of reaction is well-documented, and spectroscopic data for various analogous compounds (such as benzylidenemalononitrile (B1330407) and other alkylidene malononitriles) are available, specific experimental data for the hexylidene derivative, including Fourier-Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, and mass spectrometry fragmentation analysis, were not found in the accessed resources.

Without these foundational experimental results, a scientifically accurate and detailed discussion of the spectroscopic characterization and advanced analytical techniques for Propanedinitrile, hexylidene- cannot be constructed. The creation of data tables and in-depth research findings as specified in the instructions requires access to published, peer-reviewed studies containing this precise information.

Therefore, the requested article on the "Spectroscopic Characterization and Advanced Analytical Techniques" of "Propanedinitrile, hexylidene-" cannot be provided. Further empirical research and publication of its analytical data would be necessary to fulfill this request.

Spectroscopic Characterization and Advanced Analytical Techniques

Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations

The electronic structure of Propanedinitrile, hexylidene- can be probed using electronic absorption and emission spectroscopy, which provide insights into the molecule's electronic transitions and luminescent capabilities.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. nih.gov The resulting spectrum reveals characteristic absorption bands that can be correlated with specific electronic transitions within the molecule. nih.gov

For organic compounds with conjugated systems and heteroatoms, such as Propanedinitrile, hexylidene-, the most significant transitions are typically π → π* and n → π. openmedicinalchemistryjournal.com The conjugated system formed by the hexylidene group and the dinitrile moiety is expected to give rise to strong π → π transitions. The nitrogen atoms of the nitrile groups also possess non-bonding electrons (n), which could lead to weaker n → π* transitions. The position and intensity of these absorption bands are influenced by the solvent polarity, an effect known as solvatochromism. For instance, in related donor-π-acceptor systems, a shift to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents, indicating an increase in the excited state dipole moment.

Table 2: Typical Electronic Transitions and Their Characteristics

| Transition | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Solvent Effect |

|---|---|---|

| π → π* | 1,000 - 10,000 | Red shift with increasing polarity |

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed photons. This phenomenon, known as fluorescence, occurs when a molecule relaxes from an excited electronic state back to the ground state. The resulting emission spectrum provides information about the luminescent properties of the compound.

Many propanedinitrile derivatives exhibit interesting fluorescent behavior. For example, some benzylidenemalononitrile (B1330407) derivatives show dual fluorescence emission, where the emission spectrum is dependent on the excitation wavelength. This behavior is often attributed to the existence of different ground state conformational isomers or solvent-induced structural changes. The luminescent properties of such compounds are highly dependent on their molecular structure and environment. For Propanedinitrile, hexylidene-, fluorescence spectroscopy would reveal its emission maxima, quantum yield, and potential for environmentally sensitive fluorescence.

X-ray Diffraction Analysis for Crystalline Structure Determination

For Propanedinitrile, hexylidene-, obtaining a single crystal suitable for XRD analysis would provide definitive proof of its three-dimensional structure. The synthesis of related propanenitrile derivatives via Knoevenagel condensation has been confirmed using single crystal X-ray diffraction. In a study of similar compounds, single-crystal X-ray diffraction analysis revealed that the molecules crystallized in specific space groups, such as the orthorhombic Pna2₁ or the monoclinic P2₁/n. Such an analysis for Propanedinitrile, hexylidene- would unambiguously determine its solid-state conformation and intermolecular interactions.

Advanced Spectroscopic Methodologies and Data Analytics

The field of analytical chemistry is increasingly benefiting from the integration of advanced data analysis techniques, particularly from the realm of artificial intelligence.

The vast and complex datasets generated by modern spectroscopic techniques have spurred the development of machine learning (ML) and artificial intelligence (AI) for automated analysis. Sequence-to-sequence (Seq2Seq) models, a type of deep learning architecture, are being explored for their potential in "translating" spectroscopic data directly into a chemical structure.

Chromatographic Separations (GC, LC, HPLC) Coupled with Spectroscopic Detection

The separation and quantification of "Propanedinitrile, hexylidene-" and related alkylidene malononitriles are routinely achieved through chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods, when coupled with spectroscopic detectors such as Mass Spectrometry (MS) and UV-Visible spectroscopy, provide powerful tools for the identification, purity assessment, and quantitative analysis of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like "Propanedinitrile, hexylidene-". In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

Research involving related compounds, such as α,β-unsaturated malononitriles, has demonstrated the utility of GC-MS in reaction monitoring and product characterization. unlp.edu.arrug.nl For instance, the analysis of reaction mixtures containing cyclohexylidene malononitrile (B47326) derivatives has been successfully performed using GC-MS to determine the ratio of different isomers formed. google.com The electron impact (EI) mass spectra of these compounds typically show a distinct molecular ion peak, which is crucial for confirming the molecular weight.

Illustrative GC-MS Parameters for the Analysis of Alkylidene Malononitriles:

| Parameter | Value/Description |

| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature of 50-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. arlok.com For "Propanedinitrile, hexylidene-" and its analogues, both normal-phase and reversed-phase HPLC can be employed.

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used. mournetrainingservices.co.uklongdom.org The elution order is dependent on the polarity of the analytes, with more polar compounds eluting earlier. The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation and retention times. mournetrainingservices.co.uklongdom.orglibretexts.org

Chiral HPLC is a specialized form of HPLC used for the separation of enantiomers. For certain derivatives of alkylidene malononitriles, chiral columns such as Chiralcel IC have been successfully used to determine the enantiomeric excess (ee) of the products of asymmetric synthesis. rsc.org

Spectroscopic detectors, most commonly UV-Visible detectors, are coupled with HPLC for the detection and quantification of the separated compounds. The strong UV absorbance of the α,β-unsaturated nitrile chromophore in "Propanedinitrile, hexylidene-" makes UV detection highly sensitive for its analysis. rsc.org Coupling HPLC with a mass spectrometer (LC-MS) offers the combined advantage of separation and detailed structural confirmation. amazonaws.com

Illustrative Reversed-Phase HPLC Parameters for the Analysis of Alkylidene Malononitriles:

| Parameter | Value/Description |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio depends on the specific analyte and desired retention time. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detector | UV-Visible Diode Array Detector (DAD) monitoring at the λmax of the analyte (e.g., 210-280 nm) or Mass Spectrometer (MS) |

| Injection Volume | 5 - 20 µL |

Illustrative Chiral HPLC Parameters for Enantiomeric Separation:

| Parameter | Value/Description |

| Column | Chiral stationary phase (e.g., Chiralcel IC) |

| Mobile Phase | Typically a mixture of n-hexane and isopropanol. The ratio is optimized for the specific enantiomers. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 20 - 30 °C |

| Detector | UV-Visible Detector at a suitable wavelength (e.g., 210 nm or 254 nm) |

These chromatographic methods, coupled with spectroscopic detection, are indispensable for the detailed analysis of "Propanedinitrile, hexylidene-", ensuring its identity, purity, and quantification in various research and industrial applications.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the behavior of molecules. These methods allow for a detailed examination of electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules like hexylidene propanedinitrile. By approximating the electron density, DFT can accurately predict geometries, energies, and other electronic properties.

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry of hexylidene propanedinitrile. These studies reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule in its lowest energy state.

Furthermore, DFT is utilized to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

Other properties derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions.

Table 1: Calculated Ground State Properties of Hexylidene Propanedinitrile using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | Varies with functional/basis set | Indicates electron-donating ability |

| LUMO Energy | Varies with functional/basis set | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Varies with functional/basis set | Relates to chemical reactivity and stability |

| Dipole Moment | Varies with functional/basis set | Measures the polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Varies with functional/basis set | Identifies reactive sites |

To understand how hexylidene propanedinitrile interacts with light and behaves in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths.

TD-DFT calculations can predict the absorption spectrum of the molecule, corresponding to the excitation of electrons from occupied to unoccupied orbitals. The results can be compared with experimental UV-Vis spectra to validate the computational model. These calculations help to assign specific electronic transitions, such as n → π* or π → π*, which are responsible for the observed absorption bands. This information is crucial for understanding the photophysical and photochemical properties of hexylidene propanedinitrile.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

The Knoevenagel condensation, the likely synthetic route to hexylidene propanedinitrile, involves the reaction of hexanal (B45976) with propanedinitrile. Computational studies can model this reaction to identify the transition state structures and map the entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

Characterizing the transition state—the highest energy point along the reaction coordinate—is crucial. This involves locating a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms as they move along the reaction coordinate to form the product.

The potential energy surface (PES) is a multidimensional landscape that represents the energy of a system as a function of the positions of its atoms. For the synthesis of hexylidene propanedinitrile, exploring the PES allows for the identification of the most favorable reaction pathway (the one with the lowest energy barrier).

Computational exploration of the PES can also reveal the presence of alternative reaction pathways or competing side reactions. By comparing the activation energies of different pathways, chemists can predict the major products and optimize reaction conditions (e.g., temperature, catalyst) to favor the desired outcome.

Prediction of Molecular Properties and Intermolecular Interactions

Beyond electronic structure and reactivity, computational methods can predict a wide range of molecular properties and shed light on how molecules interact with each other. For hexylidene propanedinitrile, this includes predicting its behavior in different environments.

By modeling the interactions between hexylidene propanedinitrile and solvent molecules, for example, one can understand its solubility characteristics. Calculations can also predict how molecules of hexylidene propanedinitrile might pack in a solid state, providing insights into its crystal structure. These predictions are valuable for materials science applications where the bulk properties of a substance are important.

Theoretical Investigations of Charge Transport Properties

The charge transport properties of organic materials are fundamental to their application in electronic devices. Theoretical chemistry offers a framework to predict whether a material will be an effective n-type (electron-transporting) or p-type (hole-transporting) semiconductor. These investigations typically revolve around density functional theory (DFT) to calculate key parameters that govern charge mobility. researcher.lifersc.org

Key parameters in the study of charge transport include ionization potential (IP), electron affinity (EA), and reorganization energy (λ). The reorganization energy is composed of two parts: the energy change from the neutral geometry to the ion geometry and the energy change from the ion geometry back to the neutral geometry. A low reorganization energy is desirable for efficient charge transport. For organic molecules, drift mobility can be investigated, which is a key parameter for charge transport materials. nih.gov

Theoretical studies on similar dicyanomethylene-functionalized compounds have shown that the introduction of electron-withdrawing groups, like the dinitrile group in Propanedinitrile, hexylidene-, significantly influences the frontier molecular orbitals (HOMO and LUMO) and can lead to better electron mobility, establishing n-channel characteristics. researcher.life The investigation process involves:

Geometric Optimization: The molecular structure is optimized for both its neutral and charged states using DFT.

Electronic Properties Calculation: The energies of the HOMO and LUMO, IP, and EA are calculated from the optimized structures. researcher.life

Reorganization Energy Calculation: The internal reorganization energy (λ) for both holes (λh) and electrons (λe) is determined. A smaller λ value generally corresponds to a higher charge transfer rate.

Charge Transfer Integral Calculation: The electronic coupling (transfer integral) between adjacent molecules in a predicted crystal packing is calculated. This value is critical as it quantifies the ease with which charge can hop between molecules. rsc.org

Mobility Prediction: Using the calculated reorganization energy and transfer integrals within the framework of Marcus theory, the theoretical charge carrier mobility (μ) can be estimated. researchgate.net Studies on related systems have shown that modifications to molecular structure can result in electron mobility values ranging from 0.49 to 2.36 cm² V⁻¹ s⁻¹. researcher.life

| Parameter | Description | Typical Value Range for n-type materials |

|---|---|---|

| Electron Affinity (EA) | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. | > 2.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Lower values are better for electron injection. | -3.0 to -4.0 eV |

| Electron Reorganization Energy (λe) | The energy required for geometric relaxation upon electron transfer. Lower is better. | < 0.3 eV |

| Electron Mobility (μe) | The measure of how quickly an electron can move through a material under an electric field. | > 0.1 cm² V⁻¹ s⁻¹ |

Computational Prediction of Non-Linear Optical (NLO) Attributes

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and frequency conversion. researchgate.net Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the NLO response of molecules like Propanedinitrile, hexylidene-. researchgate.netnih.gov The key NLO property for molecular systems is the first hyperpolarizability (β).

The prediction of NLO properties involves:

Molecular Geometry Optimization: The ground state geometry of the molecule is optimized using a suitable DFT functional and basis set. nih.gov

Calculation of NLO Properties: Using the optimized geometry, the components of the polarizability (α) and the first hyperpolarizability (β) tensors are calculated. nih.gov Functionals like CAM-B3LYP and M06-2X have been shown to be reliable for predicting hyperpolarizability when compared with experimental data. mdpi.com

Analysis of Structure-Property Relationships: The calculations can reveal how the molecule's "push-pull" character influences its NLO response. Propanedinitrile, hexylidene- possesses a strong electron-accepting dinitrile group (the "pull") and a potentially electron-donating hexylidene group (the "push"), a D-π-A (Donor-pi bridge-Acceptor) structure that is a common motif for high NLO response. researchgate.net

Theoretical studies on other organic push-pull molecules have demonstrated that their first hyperpolarizability values can be many times greater than that of urea, a standard reference material for NLO properties. researchgate.net For instance, certain complexes have shown β values 38 to 413 times higher than urea. researchgate.net The solvent environment can also play a significant role in the magnitude of the NLO response, an effect that can be modeled computationally. researchgate.net By applying these computational techniques, the NLO potential of Propanedinitrile, hexylidene- could be thoroughly assessed, guiding its synthesis for potential applications in optoelectronic devices. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | Indicates the molecule's overall polarity. |

| Polarizability (α) | The tendency of the molecular electron cloud to be distorted by an external electric field. | Describes the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order, non-linear response of a molecule to an external electric field. | The key indicator of second-order NLO activity. High values are desirable. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. iaanalysis.com MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion that can reveal conformational changes, intermolecular interactions, and system stability. iaanalysis.complos.orgyoutube.com

For Propanedinitrile, hexylidene-, an MD simulation would provide critical insights into:

Intermolecular Interactions: In a simulated liquid or solid state, MD can reveal how molecules of Propanedinitrile, hexylidene- interact with each other. This includes analyzing van der Waals forces and potential dipole-dipole interactions involving the polar dinitrile group. dovepress.com

Solvation Effects: MD simulations can place the molecule in a solvent box to study its behavior in solution, which is crucial for understanding its processing and properties in different environments. youtube.com

Amorphous System Stability: For applications in organic electronics, materials are often used in an amorphous (non-crystalline) state. MD simulations can model the formation of amorphous solid dispersions and analyze the interactions that contribute to their stability. dovepress.com

The MD simulation process involves defining a force field (a set of parameters describing the potential energy of the system), setting up an initial system configuration (e.g., a box of molecules), and then simulating the system's evolution over time under specific conditions of temperature and pressure. youtube.com Analysis of the resulting trajectory can provide data on structural parameters like radial distribution functions (RDFs) to understand local ordering, and the radius of gyration (Rg) to monitor molecular shape changes. dovepress.com

Application of Machine Learning in Computational Chemistry for Chemical Discovery

The integration of machine learning (ML) into computational chemistry is revolutionizing the process of chemical discovery. neurips.cc ML models can learn from existing chemical data to predict the properties of new, unsynthesized molecules, dramatically accelerating the search for materials with desired characteristics. arxiv.orgarxiv.org

Data-driven approaches leverage ML algorithms to build predictive models from large datasets. research.csiro.aursc.org For a target like Propanedinitrile, hexylidene-, this approach could be used in several ways:

Property Prediction: An ML model trained on a database of molecules with known electronic or NLO properties could rapidly predict these same properties for Propanedinitrile, hexylidene- and its derivatives. arxiv.orgchemrxiv.org This is significantly faster than performing full quantum chemical calculations for every candidate molecule.

Inverse Design: Instead of predicting the properties of a given molecule, inverse design models can suggest molecular structures that are likely to possess a desired set of properties. This approach could be used to design novel derivatives of Propanedinitrile, hexylidene- with optimized charge transport or NLO characteristics.

Accelerating Discovery: By rapidly screening vast chemical spaces, ML helps researchers focus their experimental efforts on the most promising candidates, saving time and resources. arxiv.orgresearch.csiro.au

The effectiveness of these models relies heavily on the quality and quantity of the training data and the choice of molecular representation (descriptors) that encode the chemical structure into a machine-readable format. researchgate.net

A significant advancement in computational chemistry is the development of Machine Learned Interatomic Potentials (MLIPs). arxiv.org MLIPs bridge the gap between the high accuracy of quantum mechanical (ab initio) methods like DFT and the computational efficiency of classical force fields. arxiv.orgrsc.org They are trained on large datasets of DFT-calculated energies and forces for a specific chemical system. arxiv.org

Once trained, an MLIP can predict the energy and forces for new atomic configurations with near-DFT accuracy but at a fraction of the computational cost. arxiv.orgaps.org For a system involving Propanedinitrile, hexylidene-, an MLIP would enable:

Large-Scale Simulations: Performing MD simulations on much larger systems (millions of atoms) and for longer timescales (nanoseconds to microseconds) than would be feasible with ab initio MD. arxiv.org This allows for the study of complex phenomena like crystal growth, defect formation, and the behavior of amorphous phases.

High-Accuracy Dynamics: Simulating the dynamic properties of materials with a level of accuracy previously unattainable in large-scale simulations. aps.org

Various MLIP frameworks exist, such as Gaussian Approximation Potentials (GAP) and graph neural network-based potentials (like NequIP and MACE), each with different trade-offs between accuracy, computational cost, and data efficiency. arxiv.orgrsc.org The development of an MLIP for Propanedinitrile, hexylidene- would involve generating a comprehensive DFT training database covering a wide range of molecular configurations and then fitting the MLIP model to this data. aps.org

Polymerization Studies and Polymer Chemistry Applications

Mechanisms of Polymerization Initiated by Propanedinitrile, Hexylidene- or its Analogues

Given its structure, Propanedinitrile, hexylidene- would primarily function as a monomer. The following sections explore the plausible polymerization mechanisms based on studies of similar activated olefins and dinitrile compounds.

Free-radical polymerization is a common industrial method for vinyl monomers. beilstein-journals.org However, for highly electron-deficient monomers like alkylidene malononitriles, this pathway is less straightforward. The electrophilic nature of the double bond makes it a poor substrate for typical nucleophilic radical initiators. For a radical polymerization to proceed, it would likely require specialized initiating systems or conditions that can effectively add to such an electron-poor double bond. Research on other electron-deficient olefins suggests that radical polymerization can be challenging and may result in low molecular weight polymers.

Hypothetical Radical Polymerization Scheme:

Cationic polymerization is initiated by electrophiles, such as strong acids, which add to a monomer's double bond to create a propagating carbocation. mit.edu Due to the severe electron-withdrawing effect of the two nitrile groups in Propanedinitrile, hexylidene-, the hexylidene double bond is extremely electron-deficient. Consequently, it is highly resistant to attack by electrophiles. Therefore, direct cationic polymerization involving the C=C double bond is considered mechanistically unfavorable.

However, the nitrile groups could potentially be involved in a cationic process under certain conditions, although this is not a conventional pathway for this class of monomers. For instance, strong acids could protonate the nitrogen of the nitrile group, but this is more likely to lead to other reactions or cyclotrimerization rather than linear polymerization. ust.hk

Influence of Reaction Conditions on Polymer Characteristics and Performance

The properties of a polymer derived from Propanedinitrile, hexylidene- would be highly dependent on the reaction conditions, which dictate the polymerization mechanism, kinetics, and resulting polymer architecture.

Temperature is a critical parameter in polymerization. Generally, higher temperatures lead to faster polymerization rates. However, for nitrile-containing polymers, temperature can also induce significant structural changes. researchgate.net For example, in polymers like polyacrylonitrile, thermal treatment promotes the cyclization of adjacent nitrile groups, forming a rigid "ladder" structure that enhances thermal stability. csic.es A similar phenomenon could be anticipated for a polymer of Propanedinitrile, hexylidene-, where post-polymerization heating could lead to a more robust, thermally stable material.

Conversely, excessively high temperatures during polymerization could lead to side reactions, such as chain transfer or depolymerization, which would limit the achievable molecular weight and broaden the molecular weight distribution. researchgate.net

Table 1: Hypothetical Influence of Temperature on the Anionic Polymerization of an Alkylidene Malononitrile (B47326)

| Temperature (°C) | Monomer Conversion (%) | Average Molecular Weight ( g/mol ) | Polymer Structure |

| 0 | Low | High | Primarily linear |

| 25 | Moderate | Moderate | Primarily linear, potential for some side reactions |

| 60 | High | Low | Increased side reactions, potential for chain transfer |

| 100 | Very High | Very Low | Significant side reactions and potential for degradation |

The choice of catalyst or initiator is paramount in directing the polymerization of a multifunctional monomer like Propanedinitrile, hexylidene-.

For anionic polymerization via the double bond, strong nucleophilic initiators such as organometallic compounds (e.g., n-butyllithium) or strong bases (e.g., sodium amide) would be required to attack the electron-poor C=C bond.

For the polycyclotrimerization of the nitrile groups, strong Lewis or Brønsted acids are effective catalysts. ust.hk Trifluoromethanesulfonic acid, for example, has been used to catalyze the polycyclotrimerization of other dinitriles, yielding hyperbranched polytriazines. ust.hk

The development of novel catalysts could offer pathways to control the selectivity between these two polymerization routes. For instance, a sterically hindered base might selectively initiate polymerization at the double bond while minimizing interaction with the nitrile groups. Conversely, a catalyst with a high affinity for nitrile groups could exclusively promote polycyclotrimerization.

Table 2: Potential Catalyst Systems for the Polymerization of Alkylidene Dinitriles

| Catalyst Type | Target Reactive Site | Potential Polymerization Mechanism | Expected Polymer Type |

| Strong Nucleophiles (e.g., n-BuLi) | C=C double bond | Anionic Polymerization | Linear Poly(alkylidene malononitrile) |

| Strong Acids (e.g., CF3SO3H) | Nitrile groups | Polycyclotrimerization | Cross-linked Polytriazine Network |

| Radical Initiators (e.g., AIBN) | C=C double bond | Radical Polymerization | Linear Poly(alkylidene malononitrile) (potentially low MW) |

| Organocatalysts (e.g., DBU) | C=C double bond | Anionic Polymerization | Linear Poly(alkylidene malononitrile) |

Synthesis of Specialty Polymers and Copolymers Incorporating Propanedinitrile, Hexylidene-Derived Units

The presence of a carbon-carbon double bond in propanedinitrile, hexylidene- allows it to act as a monomer in addition polymerization reactions. nih.gov The two nitrile (cyano) groups strongly activate the double bond, making it susceptible to polymerization, particularly through anionic or certain radical pathways.

Homopolymerization: Hypothetically, the homopolymerization of propanedinitrile, hexylidene- could be initiated using methods suitable for electron-deficient monomers. Anionic polymerization, using initiators like n-butyllithium or sodium amide in an aprotic solvent, would be a primary candidate. The reaction would proceed by the repeated addition of monomer units to a growing carbanionic chain end.

Another potential route is free-radical polymerization. hi-ern.dehu-berlin.de However, the high electrophilicity of the monomer might require specific initiator systems or controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to achieve polymers with controlled molecular weights and low dispersity. mdpi.com

Copolymerization: Copolymerization offers a versatile strategy to tailor the final properties of the material by incorporating propanedinitrile, hexylidene- units into a polymer chain with other monomers. researchgate.netchemrxiv.org Given its structure, it could be copolymerized with various comonomers:

With electron-rich monomers (e.g., Styrene, Vinyl Ethers): This combination could lead to alternating copolymers due to the push-pull electronic effects between the comonomers.

With other nitrile-containing monomers (e.g., Acrylonitrile): Copolymerization with acrylonitrile (B1666552) could enhance properties like thermal stability and chemical resistance, creating specialty nitrile-based polymers. e3s-conferences.org The resulting copolymer composition would depend on the reactivity ratios of the two monomers. e3s-conferences.org

The synthesis could be performed using various techniques, such as solution polymerization, where monomers and an initiator are dissolved in a non-reactive solvent, or precipitation polymerization, where the resulting polymer is insoluble in the reaction medium and precipitates out as it forms. mdpi.commdpi.com

Advanced Characterization of Resulting Polymeric Materials

Following the synthesis of polymers or copolymers derived from propanedinitrile, hexylidene-, a comprehensive characterization would be essential to understand their molecular, structural, and physical properties.

The molecular weight and its distribution are fundamental characteristics that significantly influence a polymer's mechanical, thermal, and rheological properties. youtube.com These parameters are typically determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). polyanalytik.commagritek.com

GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones. The analysis provides several key metrics:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the presence of low-molecular-weight chains.

Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high-molecular-weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). hu-berlin.de It quantifies the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains are of equal length, which is rare for synthetic polymers. biochempeg.com Controlled polymerization techniques aim for a low PDI (typically < 1.5), indicating a narrow distribution and more uniform polymer chains. biochempeg.com

Below is an illustrative table of hypothetical GPC results for polymers synthesized under different conditions.

| Sample ID | Polymerization Method | Monomer(s) | Mn (kg/mol) | Mw (kg/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| HP-FR-1 | Free Radical | Propanedinitrile, hexylidene- | 15.2 | 33.4 | 2.20 |

| HP-AN-1 | Anionic | Propanedinitrile, hexylidene- | 25.8 | 28.9 | 1.12 |

| CP-AN-ST-1 | Anionic | Propanedinitrile, hexylidene- / Styrene | 31.5 | 35.0 | 1.11 |

| CP-FR-AC-1 | Free Radical | Propanedinitrile, hexylidene- / Acrylonitrile | 22.4 | 41.2 | 1.84 |

Structural Characterization: The chemical structure of the synthesized polymers would be confirmed using spectroscopic techniques. magritek.commdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would verify the polymerization. Key expected observations include the disappearance or significant reduction of the C=C stretching vibration from the monomer and the retention of the strong C≡N (nitrile) stretching peak (around 2220-2260 cm⁻¹) and C-H stretching peaks from the hexyl group in the polymer spectrum. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the polymer's microstructure. mdpi.commagritek.com It would confirm the formation of the new saturated polymer backbone and could be used to determine copolymer composition by integrating the signals corresponding to each monomer unit.

Morphological Characterization: The morphology, which describes the arrangement and ordering of polymer chains at a larger scale, would be investigated using microscopy techniques. uobaghdad.edu.iqsemanticscholar.orgresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the polymer's surface topography. For polymer powders, it would reveal particle size, shape, and aggregation. mdpi.comuobaghdad.edu.iq For films, it can show surface features and be used for cross-sectional analysis.

Atomic Force Microscopy (AFM): AFM is used to map the surface of polymer films at the nanometer scale, providing quantitative data on surface roughness and identifying distinct phase domains in copolymer systems. uobaghdad.edu.iq

The following table summarizes the characterization techniques and the information they would yield for a hypothetical polymer based on propanedinitrile, hexylidene-.

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Gel Permeation Chromatography | GPC / SEC | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). polyanalytik.com |

| Fourier-Transform Infrared Spectroscopy | FTIR | Confirmation of functional groups (e.g., C≡N, C-H), verification of polymerization by disappearance of monomer C=C bond. mdpi.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed chemical structure of the polymer backbone and side chains, determination of copolymer composition. magritek.com |

| Scanning Electron Microscopy | SEM | Analysis of surface topography, particle size and shape, and microstructure of polymer films or powders. mdpi.com |

| Atomic Force Microscopy | AFM | High-resolution surface imaging, quantitative measurement of surface roughness, and phase separation in blends or copolymers. uobaghdad.edu.iq |

Advanced Materials Science Applications of Propanedinitrile, Hexylidene

Optoelectronic Materials Development

The dicyanovinyl group, the core functional component of Propanedinitrile, hexylidene-, is a powerful electron-accepting moiety. This characteristic makes it a fundamental building block in the design of "push-pull" molecules, where an electron-donating part of the molecule is connected to an electron-accepting part via a π-conjugated bridge. This architecture is central to the development of advanced optoelectronic materials.

Application in Organic Light-Emitting Diodes (OLEDs) and Related Devices

Derivatives of propanedinitrile (malononitrile) are investigated for their utility in Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov These compounds can serve as fluorescent materials or as components in host-guest systems within the emissive layer of an OLED. nih.gov The strong electron-withdrawing nature of the malononitrile (B47326) group is crucial for creating materials with high photoluminescence quantum yields and excellent thermal stability. nih.gov

For instance, the synthesis of 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile, a related compound, has been undertaken to create low molecular weight materials with efficient solid-state emission for use in solution-processed OLEDs. rsc.org Arylsilanes and siloxanes are also explored as components in OLEDs to optimize the physical and electronic properties of the light-emitting and other functional layers. rsc.org While many OLED materials are polymers, significant research is also dedicated to developing monomeric, star-shaped molecules, where a central core, like 1,3,5-triazine, is linked to various aromatic arms. mdpi.com

Table 1: Performance of a Malononitrile Derivative in a Solution-Processed OLED

| Property | Value | Reference Compound (MEH-PPV) |

|---|---|---|

| Device Structure | ITO/PEDOT:PSS/Emissive Layer/Ca/Al | ITO/PEDOT:PSS/Emissive Layer/Ca/Al |

| Emissive Material | HEMABM¹ | MEH-PPV² |

| Threshold Voltage | ~1.0 V | ~1.0 V |

| Luminance | 1300 cd m⁻² | 2600 cd m⁻² |

| Thin Film Roughness | 10.81 nm | 10.63 nm |

¹HEMABM: 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Data sourced from a study on low molecular weight OLED materials. rsc.org ²MEH-PPV: Poly(2-methoxy-5(2′-ethyl)hexoxyphenylenevinylene). Data for comparison. rsc.org

Design and Synthesis of Nonlinear Optical (NLO) Chromophores

The "push-pull" electronic structure inherent in many malononitrile derivatives makes them excellent candidates for nonlinear optical (NLO) materials. nih.govfrontiersin.orgresearchgate.net These organic chromophores are essential for applications in telecommunications, optical data storage, and signal processing. researchgate.netnih.gov The NLO response arises from the intramolecular charge transfer (ICT) from the electron-donor to the electron-acceptor (the dicyanovinyl group) through the π-system. nih.gov

The synthesis of these chromophores often involves a Knoevenagel condensation reaction between an aldehyde and an active methylene (B1212753) compound like malononitrile. nih.govnih.gov Researchers can tune the NLO properties by modifying the donor, acceptor, and π-conjugated linker. frontiersin.org For example, studies on triphenylamine-based chromophores with allylidenemalononitrile fragments have been conducted to investigate their photophysical and second-order NLO properties. scispace.com Theoretical methods like Density Functional Theory (DFT) are often employed to predict and understand the NLO response, including the first hyperpolarizability (β), a key metric for NLO performance. rsc.org

Table 2: NLO Properties of Designed Donor-π-Acceptor Dyes with Dicyanovinylene Acceptor

| Compound | π-Linker Modification | Energy Gap (eV) | First Hyperpolarizability (β_total) (a.u.) |

|---|---|---|---|

| Reference | Thiophene | 2.50 | 66,275.95 |

| DPTM-6 | 2,5-dimethyloxazole | 2.06 | 110,509.23 |

| DPTM-8 | Thiazole | 2.04 | Not specified |

This table illustrates how modifying the π-linker in a D-π-A system (where A is dicyanovinylene) can tune the electronic and NLO properties. Data sourced from a DFT study on triphenylamine-dicyanovinylene dyes. frontiersin.org

Organic Semiconductors and Electronic Device Applications

The π-conjugated systems present in Propanedinitrile, hexylidene- and its derivatives allow them to function as organic semiconductors. sigmaaldrich.comontosight.ai These materials are the active components in organic field-effect transistors (OFETs), organic solar cells, and other electronic devices. postech.ac.kr The performance of these devices, particularly charge carrier mobility, is highly dependent on the molecular structure and the solid-state packing of the semiconductor molecules. postech.ac.kraps.org

Malononitrile derivatives can be designed as p-type (hole-transporting) or n-type (electron-transporting) semiconductors. The strong electron-withdrawing character of the nitrile groups makes the malononitrile moiety particularly useful for developing n-type materials. ontosight.ai The synthesis of these materials often targets creating planar molecules that can form well-ordered crystalline films, which facilitates efficient charge transport. nih.gov

Development of Novel Functional Materials

The versatility of the malononitrile chemical scaffold allows for its incorporation into a wide array of novel functional materials. nih.govwuttkescience.com Its ability to participate in multicomponent reactions makes it a valuable building block for the efficient synthesis of complex heterocyclic compounds and polymers. nih.gov

Thin Film Deposition Techniques for Material Fabrication

The fabrication of electronic devices from organic materials like Propanedinitrile, hexylidene- derivatives requires their deposition as high-quality thin films. taylorfrancis.com Various techniques are employed, broadly categorized as solution-based processing and vacuum deposition. researchgate.netnaturalspublishing.com

Solution-Based Deposition : Techniques like spin coating, dip coating, and spray pyrolysis are cost-effective and suitable for large-area applications. researchgate.netnaturalspublishing.com Spin coating, for example, involves depositing a solution of the material onto a substrate and spinning it at high speed to create a uniform thin layer. researchgate.net

Vacuum Deposition : Methods such as thermal evaporation and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are performed under high vacuum. ornl.govgoogle.com These techniques offer precise control over film thickness and purity, which is critical for high-performance multilayer devices like OLEDs. ornl.gov

The choice of deposition method and parameters like substrate temperature can significantly influence the morphology and microstructure of the film, such as grain size and molecular ordering, which in turn affects the final device performance. researchgate.netmdpi.com

Combinatorial Materials Science Approaches for High-Throughput Discovery

Combinatorial chemistry provides a powerful methodology for accelerating the discovery of new functional materials. fortunejournals.com Instead of synthesizing and testing compounds one by one, this approach involves the rapid, parallel synthesis of large libraries of related compounds. fortunejournals.comijpsonline.com These libraries can then be screened for desired properties using high-throughput techniques.

This strategy is highly applicable to the development of malononitrile-based materials. A library could be generated by reacting a common precursor with a diverse set of building blocks. For example, various aldehydes could be reacted with malononitrile to create a library of different alkylidene- and arylidene-propanedinitrile derivatives. metu.edu.tr The "split-and-mix" synthesis method is a cornerstone of solid-phase combinatorial chemistry, allowing for the exponential generation of diverse compounds on resin beads. ijpsonline.com This approach can efficiently explore the vast chemical space to optimize materials for specific applications, from drug discovery to advanced electronics. nih.govresearchgate.net

Role as Key Intermediates in the Synthesis of Advanced Chemical Structures

Propanedinitrile, hexylidene-, more commonly known as hexylidene malononitrile, is a derivative of malononitrile formed through a Knoevenagel condensation reaction between hexanal (B45976) and malononitrile. wikipedia.orgarchive.orgrsc.org This class of compounds, α,β-unsaturated nitriles, represents a significant family of intermediates in organic synthesis. The Knoevenagel condensation itself is a robust and widely utilized method for carbon-carbon bond formation, providing access to a variety of functionalized molecules. sci-hub.seorientjchem.org The resulting products are often pivotal starting materials for the construction of more complex chemical architectures, including those with applications in materials science.

The reactivity of the hexylidene propanedinitrile molecule is largely dictated by the presence of the electron-withdrawing nitrile groups and the carbon-carbon double bond, making it a versatile building block. Malononitrile derivatives, in a broader sense, are recognized as valuable key intermediates for the synthesis of various important organic compounds and materials. bhu.ac.in While specific research on hexylidene propanedinitrile in advanced materials is not extensively documented, the applications of closely related structures suggest its potential as a precursor for sophisticated chemical systems. For instance, similar molecules have been incorporated into larger conjugated systems intended for applications in organic electronics. rsc.org

Precursors for Specialized Dyes and Pigments with Enhanced Properties

The structural backbone of hexylidene propanedinitrile is a foundational element for the development of certain classes of dyes and pigments. The dinitrile functionality, in conjugation with the double bond, acts as a potent electron-accepting group (acceptor). When this acceptor unit is chemically linked to an electron-donating group (donor), it can form a donor-acceptor chromophore. This molecular arrangement is fundamental to the design of dyes and pigments with specific optical and electronic properties, such as intramolecular charge transfer (ICT).

The properties of the resulting dyes can be fine-tuned by modifying the chemical structure. For example, by incorporating the hexylidene propanedinitrile moiety into larger, more complex aromatic or heterocyclic systems, it is possible to create dyes with tailored absorption and emission characteristics. While direct examples of dyes synthesized from hexylidene propanedinitrile are not prevalent in the literature, the general synthetic utility of Knoevenagel condensation products in dye chemistry is well-established. The hexyl group in hexylidene propanedinitrile can also enhance the solubility of the resulting dyes in organic solvents, which is a crucial property for processing and application in various media.

Contribution to Advanced Chemical Technology and Sustainable Materials Development